molecular formula C11H4ClF6N B1363108 4-Chloro-2,8-bis(trifluoromethyl)quinoline CAS No. 83012-13-9

4-Chloro-2,8-bis(trifluoromethyl)quinoline

Cat. No. B1363108
CAS RN: 83012-13-9
M. Wt: 299.6 g/mol
InChI Key: ZSQOESPYYNJBCZ-UHFFFAOYSA-N
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Patent
US04429130

Procedure details

A mixture of 100 parts by volume of phosphorus trichloride and 40 parts of 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline is refluxed for 8 hours. Most of the excess phosphorus trichloride is then distilled off, the residue is poured onto 200 parts of ice-water and the pH is brought to 12-13 with 12 N sodium hydroxide solution. The mixture is then extracted with methylene chloride, the extract is dried over sodium sulfate and the solvent is stripped off under reduced pressure. 40.2 parts=94% of theory of 2,8-bis-(trifluoromethyl)-4-chloroquinoline of melting point 40°-42° C. are obtained.
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)[Cl:2].[F:5][C:6]([F:23])([F:22])[C:7]1[CH:16]=[C:15](O)[C:14]2[C:9](=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:11]=[CH:12][CH:13]=2)[N:8]=1>>[F:5][C:6]([F:23])([F:22])[C:7]1[CH:16]=[C:15]([Cl:2])[C:14]2[C:9](=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:11]=[CH:12][CH:13]=2)[N:8]=1

Inputs

Step One
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC2=C(C=CC=C2C(=C1)O)C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
Most of the excess phosphorus trichloride is then distilled off
ADDITION
Type
ADDITION
Details
the residue is poured onto 200 parts of ice-water
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract is dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC2=C(C=CC=C2C(=C1)Cl)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.